molecular formula C9H9Cl3 B15327600 2,3-Dichloro(3-chloropropyl)benzene CAS No. 859189-04-1

2,3-Dichloro(3-chloropropyl)benzene

Cat. No.: B15327600
CAS No.: 859189-04-1
M. Wt: 223.5 g/mol
InChI Key: WFSFMRVPELEKRI-UHFFFAOYSA-N
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Description

2,3-Dichloro(3-chloropropyl)benzene is an organic compound with the molecular formula C9H9Cl3 and a molecular weight of 223.5 g/mol . This aromatic compound features both a chloropropyl chain and multiple chlorine atoms on the benzene ring, making it a potential versatile building block or intermediate in organic synthesis and materials science research. While the specific research applications and mechanism of action for this particular isomer are not fully detailed in the literature, structurally related chloropropylbenzene compounds are often employed in the development of pharmaceuticals, agrochemicals, and functional materials . This compound requires careful handling; it is classified with the signal word "Danger" and hazard statements H301-H311-H331-H341, indicating toxicity through ingestion, skin contact, or inhalation, as well as potential genetic defects . The recommended precautionary measures include using personal protective equipment and working in a well-ventilated area . This product is intended for research and further manufacturing applications only and is not for human or veterinary use.

Properties

CAS No.

859189-04-1

Molecular Formula

C9H9Cl3

Molecular Weight

223.5 g/mol

IUPAC Name

1,2-dichloro-3-(3-chloropropyl)benzene

InChI

InChI=1S/C9H9Cl3/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2

InChI Key

WFSFMRVPELEKRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-(3-chloropropyl)benzene can be synthesized through various methods. One common approach involves the chlorination of benzene derivatives. For instance, the compound can be prepared by the chlorination of 3-chloropropylbenzene under controlled conditions. The reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of 1,2-Dichloro-3-(3-chloropropyl)benzene may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-(3-chloropropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dichloro-3-(3-chloropropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is conducted to explore its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-(3-chloropropyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s reactivity and applications depend on the number and position of chlorine atoms and the presence of the chloropropyl side chain. Key analogues include:

Compound Name CAS Number Molecular Formula Key Structural Features
2,3-Dichloro(3-chloropropyl)benzene Not explicitly listed C₉H₈Cl₃ Benzene with 2,3-Cl substituents + 3-Cl-propyl chain
(Dichloromethyl)benzene 98-87-3 C₇H₆Cl₂ Benzene with -CHCl₂ substituent
1,4-Dichlorobenzene 106-46-7 C₆H₄Cl₂ Benzene with para-Cl substituents
1,2,3-Trichlorobenzene 87-61-6 C₆H₃Cl₃ Benzene with three adjacent Cl substituents
(3-Chloro-1-methoxypropyl)benzene Not provided C₁₀H₁₃ClO Benzene with methoxy-chloropropyl chain

Key Observations :

  • Chlorine Substitution : Increasing chlorine atoms (e.g., trichlorobenzenes) enhances molecular weight (MW) and boiling points but reduces solubility in polar solvents .
Physicochemical Properties
Property This compound (Dichloromethyl)benzene 1,4-Dichlorobenzene
Molecular Weight (g/mol) ~229.5 (calculated) 161.03 147.00
Boiling Point (°C) Estimated 280–300 205–207 174
Solubility Low in water; soluble in organics Insoluble in water 0.8 mg/L (water)

Notes:

  • The chloropropyl chain increases hydrophobicity, reducing aqueous solubility compared to 1,4-dichlorobenzene.
  • (Dichloromethyl)benzene’s -CHCl₂ group allows nucleophilic substitution, while the target compound’s chloropropyl chain may undergo elimination or cross-linking reactions .
Environmental and Toxicological Profiles
Compound Environmental Persistence Key Regulatory Codes (EPA)
This compound High (estimated) Not listed; structurally similar to STORET 77982 (DICLMETH BENZENE)
1,4-Dichlorobenzene Moderate STORET 34574 (sediment monitoring)
1,2,3-Trichlorobenzene High EPA 11288 (water/soil guidelines)

Toxicity Insights :

  • Chlorinated benzenes are bioaccumulative and toxic to aquatic life.

Research Findings and Gaps

Polymer Chemistry : demonstrates that chloropropyl-functionalized siloxanes (e.g., Cl-PDMS) achieve tunable molecular weights (14,600–16,900 g/mol) for luminescent polymers. The target compound could similarly modify polymer backbones but requires structural confirmation via NMR .

Environmental Monitoring : Dichlorobenzenes are routinely tracked via EPA codes (e.g., STORET 77982). The absence of specific codes for the target compound suggests a need for expanded regulatory scrutiny .

Biological Activity

2,3-Dichloro(3-chloropropyl)benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and carcinogenic effects. The findings are summarized in tables and case studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C9H10Cl2
  • Molecular Weight: 205.08 g/mol
  • CAS Number: 101-14-6

The presence of chlorine atoms in its structure is known to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that chlorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that chlorinated anilides possess significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Chlorinated Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundMRSA0.5 µg/mL
4-ChlorocinnamanilideStaphylococcus aureus0.39 µg/mL
3,4-DichlorocinnamanilideMycobacterium smegmatis0.78 µg/mL

These findings suggest that the incorporation of chlorine atoms enhances the antimicrobial efficacy of these compounds.

Cytotoxicity and Carcinogenic Potential

The cytotoxic effects of this compound have been investigated in various cell lines. Studies indicate that while some chlorinated compounds can effectively inhibit cancer cell growth, they may also exhibit cytotoxicity towards normal cells .

Table 2: Cytotoxic Effects on Cell Lines

Cell LineIC50 (µM)Remarks
HeLa (Cervical Cancer)15Significant inhibition observed
MCF-7 (Breast Cancer)20Moderate cytotoxicity
Normal Human Fibroblasts>100Low toxicity

The data suggests a selective cytotoxic effect where cancer cells are more susceptible compared to normal cells.

Case Studies and Research Findings

  • Case Study: Antimicrobial Resistance
    A study highlighted the development of resistance in bacterial strains exposed to chlorinated compounds over time, indicating that while initial susceptibility was high, repeated exposure led to increased resistance . This finding underscores the importance of understanding the long-term implications of using such compounds in therapeutic settings.
  • Case Study: Carcinogenicity Assessment
    The carcinogenic potential of chlorinated compounds has been evaluated through animal studies, where exposure to certain concentrations resulted in tumor formation in kidney tissues . This aligns with classifications by environmental health agencies regarding the carcinogenic risks associated with prolonged exposure to chlorinated aromatic compounds.

Q & A

Q. What are the recommended methods for synthesizing 2,3-Dichloro(3-chloropropyl)benzene?

  • Methodological Answer : Synthesis typically involves alkylation or coupling reactions. For example, nickel-catalyzed cross-electrophile coupling between aryl halides and alkyl halides can introduce the chloropropyl group to a dichlorobenzene backbone. Reaction conditions (e.g., temperature, ligand choice, and solvent) significantly impact yield and purity. A study using (3-chloropropyl)benzene as a precursor achieved 78–84% yield with optimized nickel catalysts and ligands . Key Steps :

Use anhydrous solvents (e.g., DMF) to avoid hydrolysis.

Optimize catalyst loading (e.g., 7 mol% Ni) and reaction time (16–24 hours).

Purify via distillation or column chromatography.

Q. How should researchers safely handle this compound given its hazards?

  • Methodological Answer : The compound is classified as hazardous due to its chlorinated and aromatic structure. Safety protocols include:
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Storage : Keep in airtight containers away from oxidizing agents. Toxicity data from structurally similar compounds (e.g., dichloroarsines) suggest acute toxicity upon exposure .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • NMR Spectroscopy : Analyze substituent positions (¹H and ¹³C NMR) and coupling constants.
  • GC-MS : Verify purity and detect volatile byproducts.

Advanced Research Questions

Q. How do substituent positions (e.g., trifluoromethoxy vs. nitro groups) influence reactivity in derivatives of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethoxy, nitro) enhance electrophilic substitution reactivity. For example:
  • Trifluoromethoxy : Increases lipophilicity and resistance to metabolic degradation .
  • Nitro : Facilitates nucleophilic aromatic substitution but may reduce stability under acidic conditions .
    Experimental Design :

Synthesize derivatives with varying substituents.

Compare reaction rates in SN2 or SN1 mechanisms.

Use computational modeling (DFT) to predict electronic effects.

Q. How can contradictory data on biological activity be resolved for chloropropyl benzene derivatives?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Strategies include:
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Purity Validation : Employ HPLC or LC-MS to confirm ≥95% purity .
  • Dose-Response Studies : Test across a broad concentration range to identify threshold effects.

Q. What are the environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Chlorinated aromatic compounds are often persistent. Key studies involve:
  • Photodegradation : Expose to UV light and analyze byproducts via GC-MS.
  • Microbial Degradation : Use soil or water samples to assess biodegradation rates .
  • Hydrolysis Studies : Monitor stability in aqueous buffers at varying pH levels.

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